(R)-2-Methyl-3-(oxazol-5-yl)propanoic acid
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Overview
Description
®-2-Methyl-3-(oxazol-5-yl)propanoic acid is a chiral compound featuring an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the oxazole ring . Another method includes the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids to produce oxazoles .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors for the cyclization reactions, ensuring high yield and purity. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methyl-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Scientific Research Applications
®-2-Methyl-3-(oxazol-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-2-Methyl-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Thiazoles: Similar to oxazoles but contain sulfur instead of oxygen.
Uniqueness: ®-2-Methyl-3-(oxazol-5-yl)propanoic acid is unique due to its specific chiral center and the presence of the oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2R)-2-methyl-3-(1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
TXRKGYACDPFSKB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CC1=CN=CO1)C(=O)O |
Canonical SMILES |
CC(CC1=CN=CO1)C(=O)O |
Origin of Product |
United States |
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